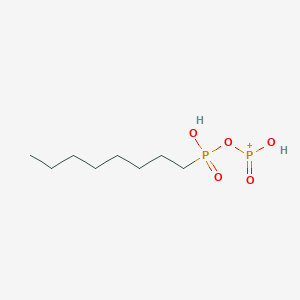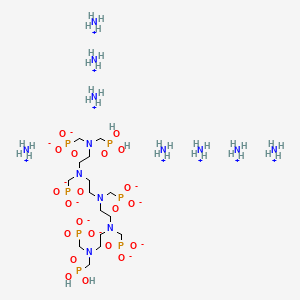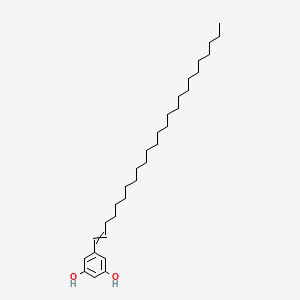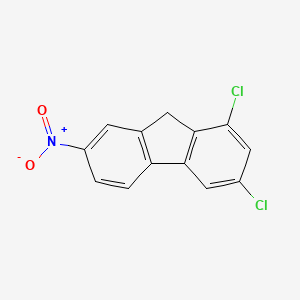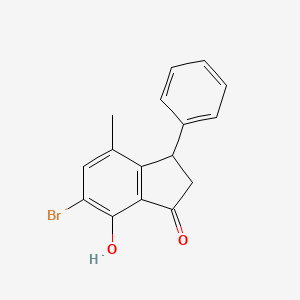
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a methyl group, and a phenyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-7-oxo-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and bromine groups may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 7-Hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
90159-99-2 |
|---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-9-7-12(17)16(19)15-13(18)8-11(14(9)15)10-5-3-2-4-6-10/h2-7,11,19H,8H2,1H3 |
InChI Key |
AYTKQALZBSAPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(CC2=O)C3=CC=CC=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
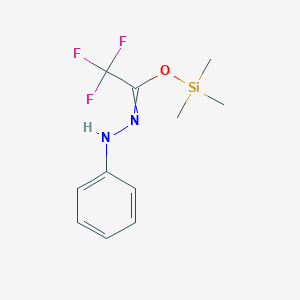
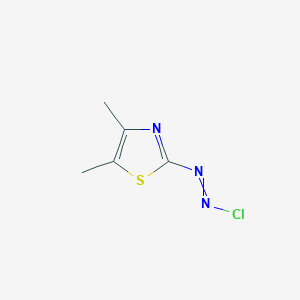
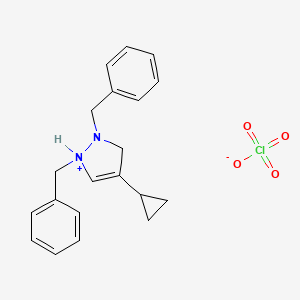
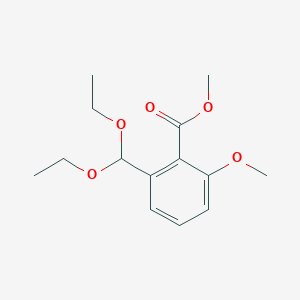

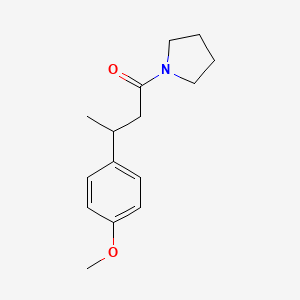
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
